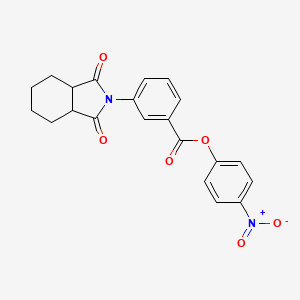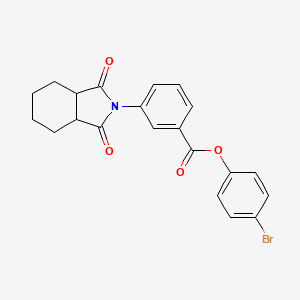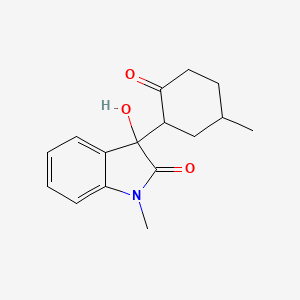
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Übersicht
Beschreibung
4-nitrophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NBDI, and it is a derivative of isoindoline-1,3-dione. NBDI has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
NBDI exerts its effects by binding to specific targets in cells. NBDI has been shown to bind to the regulatory domain of protein kinase C, which inhibits its activity. NBDI has also been shown to inhibit the activity of phosphodiesterase by binding to its catalytic site. NBDI has been shown to modulate the activity of ion channels such as the NMDA receptor, which is important for neuronal signaling.
Biochemical and Physiological Effects:
NBDI has been shown to have various biochemical and physiological effects. NBDI has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. NBDI has also been shown to inhibit the activity of phosphodiesterase, which is involved in the regulation of intracellular signaling pathways. NBDI has been shown to modulate the activity of ion channels, which are important for neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
NBDI has several advantages for lab experiments. NBDI is a synthetic compound, which means that it can be easily synthesized in large quantities. NBDI is also stable under various conditions, which makes it easy to handle in lab experiments. However, NBDI also has some limitations for lab experiments. NBDI has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. NBDI also has a high melting point, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the study of NBDI. One direction is to study the effects of NBDI on specific cellular processes such as cell proliferation, differentiation, and apoptosis. Another direction is to study the effects of NBDI on specific ion channels such as the NMDA receptor. Additionally, the development of new NBDI derivatives with improved properties such as solubility and potency could lead to the development of new therapeutics. Finally, the use of NBDI as a tool in drug discovery could lead to the identification of new drug targets and the development of new therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
NBDI has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. NBDI has been shown to inhibit the activity of various enzymes such as protein kinase C and phosphodiesterase, which are involved in various cellular processes. NBDI has also been shown to modulate the activity of ion channels, which are important for neuronal signaling. In cancer research, NBDI has been shown to inhibit the growth of cancer cells by inducing apoptosis. NBDI has also been used as a tool in drug discovery to identify new drug targets and develop new therapeutics.
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-19-17-6-1-2-7-18(17)20(25)22(19)15-5-3-4-13(12-15)21(26)29-16-10-8-14(9-11-16)23(27)28/h3-5,8-12,17-18H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADNCSSTCXBZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B3988214.png)



![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988262.png)

![1-isopropyl-N-{3-[(5-methylpyridin-2-yl)amino]propyl}piperidine-4-carboxamide](/img/structure/B3988269.png)
![1-[(1H-benzimidazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3988270.png)

![ethyl 1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3988286.png)
![2,2'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)imino]}dihexanoic acid](/img/structure/B3988299.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988300.png)
![4-{[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B3988303.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988308.png)